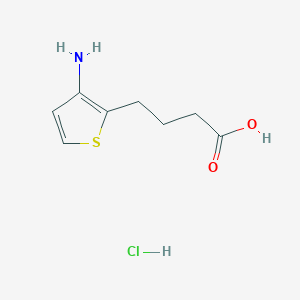
4-(3-amino-2-thienyl)butanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-amino-2-thienyl)butanoic acid hydrochloride, also known as gabapentin hydrochloride, is a medication that is primarily used to treat seizures and neuropathic pain. It was first approved by the FDA in 1993 and has since become a widely prescribed drug.
作用机制
The exact mechanism of action of 4-(3-amino-2-thienyl)butanoic acid hydrochloride hydrochloride is not fully understood. It is believed to work by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of excitatory neurotransmitters such as glutamate and substance P. This results in a decrease in neuronal excitability and a reduction in pain and seizures.
Biochemical and Physiological Effects:
Gabapentin hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of GABA in the brain, which is an inhibitory neurotransmitter that helps to reduce neuronal excitability. It has also been shown to reduce the concentration of glutamate, which is an excitatory neurotransmitter that can contribute to pain and seizures. Gabapentin hydrochloride has been shown to have a low potential for abuse and dependence, which makes it a valuable treatment option for patients with chronic pain or seizures.
实验室实验的优点和局限性
Gabapentin hydrochloride has a number of advantages and limitations for use in lab experiments. One advantage is its high solubility in water, which makes it easy to administer to animals in experiments. It also has a low potential for toxicity and side effects, which makes it a safe and reliable treatment option. However, one limitation is that it has a relatively short half-life, which means that it needs to be administered multiple times throughout the day in order to maintain therapeutic levels in the blood.
未来方向
There are a number of future directions for research on 4-(3-amino-2-thienyl)butanoic acid hydrochloride hydrochloride. One area of interest is its potential use in the treatment of anxiety disorders and other psychiatric conditions. Another area of interest is its potential use in the treatment of chronic pain conditions such as fibromyalgia. Additionally, there is ongoing research on the mechanism of action of this compound hydrochloride, which may lead to the development of more effective treatments for seizures and neuropathic pain.
Conclusion:
In conclusion, this compound, or this compound hydrochloride, is a widely prescribed medication that is primarily used to treat seizures and neuropathic pain. Its synthesis method has been extensively studied and optimized, and it has been shown to have a number of biochemical and physiological effects. While it has some limitations for use in lab experiments, it has a number of potential future applications in the treatment of psychiatric and chronic pain conditions.
合成方法
The synthesis of 4-(3-amino-2-thienyl)butanoic acid hydrochloride involves the reaction of 3-aminothiophene-2-carboxylic acid with n-butyraldehyde in the presence of sodium cyanoborohydride. The resulting product is then hydrolyzed with hydrochloric acid to yield this compound hydrochloride. This synthesis method has been extensively studied and optimized, resulting in high yields and purity of the final product.
科学研究应用
Gabapentin hydrochloride has been extensively studied for its efficacy in treating seizures and neuropathic pain. It has also been investigated for its potential use in the treatment of anxiety disorders, bipolar disorder, and alcohol dependence. Gabapentin has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. It has also been shown to be effective in reducing neuropathic pain in patients with conditions such as diabetic neuropathy and postherpetic neuralgia.
属性
IUPAC Name |
4-(3-aminothiophen-2-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c9-6-4-5-12-7(6)2-1-3-8(10)11;/h4-5H,1-3,9H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVTVFGUPMMOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N)CCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methylphenyl)(phenyl)methyl]urea](/img/structure/B4999541.png)
![(2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine](/img/structure/B4999543.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4999558.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4999564.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-3-methoxybenzamide](/img/structure/B4999579.png)

![1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene](/img/structure/B4999591.png)
![2,2'-oxybis[N-(2-hydroxyphenyl)acetamide]](/img/structure/B4999594.png)
![ethyl 1-(1H-indol-3-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4999598.png)
![3-chloro-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4999613.png)
![4-(benzyloxy)-1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4999630.png)
![2-tert-butyl-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4999631.png)
![1-(3-bromophenyl)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4999634.png)
![ethyl 5-(1H-benzimidazol-2-ylmethyl)-1-(3-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B4999644.png)